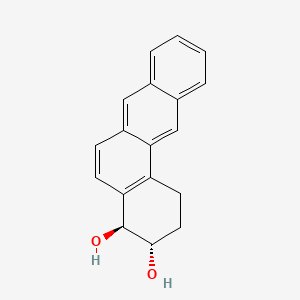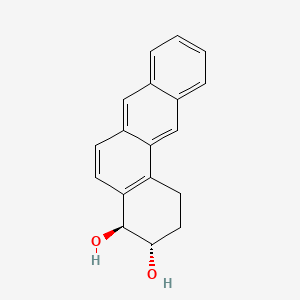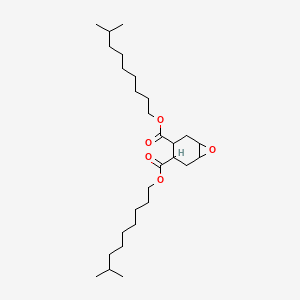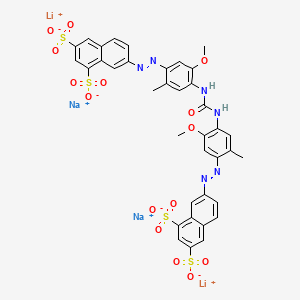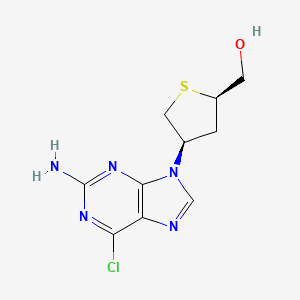
8-(3-Octylthiiran-2-yl)octanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(3-Octylthiiran-2-yl)octanoic acid is a chemical compound characterized by the presence of a thiirane ring attached to an octyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Octylthiiran-2-yl)octanoic acid typically involves the reaction of octylthiirane with octanoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thiirane ring. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as distillation and recrystallization to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
8-(3-Octylthiiran-2-yl)octanoic acid undergoes various chemical reactions, including:
Oxidation: The thiirane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiirane ring to a thioether.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiirane ring is opened and replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of this compound .
Applications De Recherche Scientifique
8-(3-Octylthiiran-2-yl)octanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes
Mécanisme D'action
The mechanism of action of 8-(3-Octylthiiran-2-yl)octanoic acid involves its interaction with specific molecular targets and pathways. The thiirane ring is known to interact with biological molecules, leading to the formation of covalent bonds and subsequent biological effects. The compound can modulate various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-(3-Octyloxiran-2-yl)octanoic acid: Similar in structure but contains an oxirane ring instead of a thiirane ring.
8-(3-Octylthiiran-2-yl)octanoic acid derivatives: Various derivatives with different substituents on the thiirane ring
Uniqueness
This compound is unique due to the presence of the thiirane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
3075-89-6 |
|---|---|
Formule moléculaire |
C18H34O2S |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
8-(3-octylthiiran-2-yl)octanoic acid |
InChI |
InChI=1S/C18H34O2S/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h16-17H,2-15H2,1H3,(H,19,20) |
Clé InChI |
DHJUGHFMUPDPHT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(S1)CCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


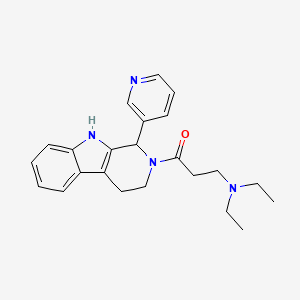

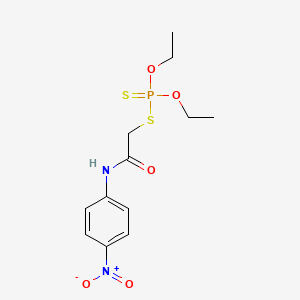
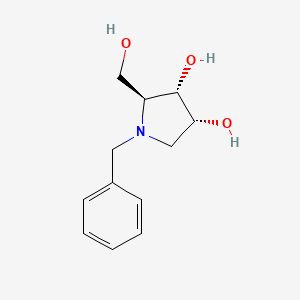
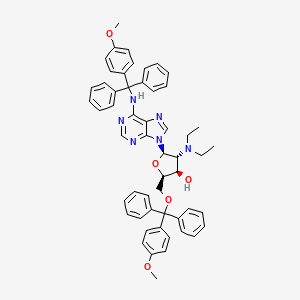
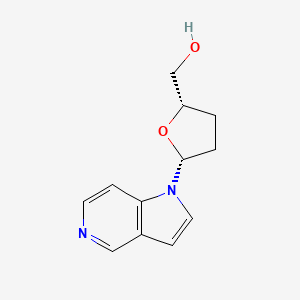
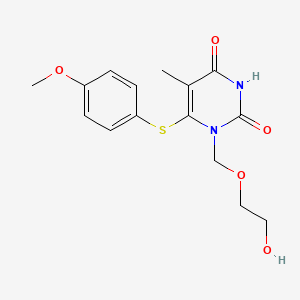
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)
